Product packaging for 4-(Pyridin-2-yloxy)aniline dihydrochloride(Cat. No.:CAS No. 111162-53-9)

4-(Pyridin-2-yloxy)aniline dihydrochloride

Cat. No.: B2855473
CAS No.: 111162-53-9
M. Wt: 259.13
InChI Key: DPJGQRAOKFXYNR-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)aniline dihydrochloride (CAS 111162-53-9) is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 g/mol . This dihydrochloride salt form of 4-(Pyridin-2-yloxy)aniline is designed to enhance solubility and stability for research applications. The pyridine nucleus is a privileged structure in medicinal chemistry, known for its significant therapeutic properties . Compounds featuring the pyridine ring are frequently investigated for their antimicrobial and antiviral activities, which are often intensified when the pyridine moiety is combined with other heterocycles or specific organic groups . In particular, research into pyridine compounds has been stimulated by the need for new antiviral agents . The presence of the aniline (amino) group can further increase the biological activity of such molecules, making them valuable scaffolds in drug discovery . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening. Handle with appropriate care, as this compound should be stored according to recommended safety guidelines. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2O B2855473 4-(Pyridin-2-yloxy)aniline dihydrochloride CAS No. 111162-53-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yloxyaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.2ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJGQRAOKFXYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 4 Pyridin 2 Yloxy Aniline Dihydrochloride

Foundational Synthetic Routes to 4-(Pyridin-2-yloxy)aniline (B2514583) Dihydrochloride (B599025)

The construction of the diaryl ether bond is the central challenge in synthesizing 4-(Pyridin-2-yloxy)aniline. The principal strategies employed are nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a common and effective method for forming the ether linkage in 4-(Pyridin-2-yloxy)aniline. This strategy leverages the electron-deficient nature of the pyridine (B92270) ring, which makes it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. echemi.com The reaction mechanism involves the addition of a nucleophile to the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. echemi.comyoutube.com

A typical SNAr pathway involves the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with 4-aminophenol (B1666318) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of 4-aminophenol to generate a more potent phenoxide nucleophile, which then attacks the C-2 position of the halopyridine, displacing the halide ion.

An alternative SNAr route begins with 4-nitrophenol (B140041). The reaction with a 2-halopyridine yields 2-(4-nitrophenoxy)pyridine as a key intermediate. The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring towards nucleophilic substitution, although in this context, it primarily serves as a precursor to the amine. This nitro intermediate is then subsequently reduced to the desired aniline (B41778), 4-(Pyridin-2-yloxy)aniline, using standard reduction methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). nih.gov The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Metal-catalyzed cross-coupling reactions offer an alternative and powerful approach to forming the C-O ether bond. While classic SNAr reactions are often effective, coupling reactions can provide milder conditions and broader substrate scope. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming diaryl ethers. This would involve coupling a 2-halopyridine with 4-aminophenol, or alternatively, 2-hydroxypyridine (B17775) with a 4-haloaniline derivative (e.g., 4-bromoaniline), in the presence of a copper catalyst and a base at elevated temperatures.

More modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol (B47542). This approach could be applied to the synthesis of 4-(Pyridin-2-yloxy)aniline, offering high efficiency and functional group tolerance. researchgate.net While specific examples for this exact molecule are not extensively detailed in introductory literature, the principles of these named reactions are widely applied to analogous structures. researchgate.netchemrevlett.com

Investigation of Precursor Compounds and Reaction Intermediates in 4-(Pyridin-2-yloxy)aniline Dihydrochloride Synthesis

The selection of appropriate precursors is critical for an efficient synthesis. For SNAr routes, the primary precursors are a suitably substituted pyridine and a substituted aniline or phenol.

Key Precursors:

Pyridine Moiety: 2-Chloropyridine and 2-bromopyridine are common starting materials due to the good leaving group ability of the halogens. Pyridine N-oxides are also valuable precursors; activation of the pyridine ring via N-oxidation facilitates nucleophilic attack at the C-2 position. mdpi.com

Aniline Moiety: 4-Aminophenol provides a direct route, with the phenoxide acting as the nucleophile. Alternatively, 4-nitrophenol can be used, where the nitro group serves as a masked amine, requiring a subsequent reduction step.

Reaction Intermediates:

Meisenheimer Complex: In SNAr reactions, the transient Meisenheimer complex is the key high-energy intermediate formed upon nucleophilic attack. echemi.com

Protected Anilines: To avoid side reactions involving the amine group, it can be protected during the ether formation step. For instance, using a tert-butyl carbamate (B1207046) (Boc) protecting group on the aniline is a common strategy. researchgate.netnih.gov The resulting intermediate, a Boc-protected version of the final product, can be deprotected under acidic conditions, often concurrently with the formation of the hydrochloride salt. researchgate.netnih.gov

Optimization of Reaction Parameters and Conditions for this compound Production

Optimizing reaction parameters is essential for maximizing yield, minimizing impurities, and ensuring process efficiency. Key parameters for the synthesis, particularly via the SNAr pathway, include the choice of base, solvent, temperature, and reaction time.

Base: The choice and stoichiometry of the base are critical for generating the nucleophile. Stronger bases like sodium hydride (NaH) can be effective but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are often preferred for their lower cost and easier handling.

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can dissolve the reactants and effectively mediate SNAr reactions. tdcommons.org

Temperature: SNAr reactions on heteroaromatic rings often require heating to overcome the activation energy associated with the temporary disruption of aromaticity. youtube.com Temperatures can range from 80 °C to over 120 °C depending on the reactivity of the substrates. tdcommons.org

Catalyst: For coupling reactions, the choice of catalyst (e.g., copper or palladium source) and ligand is paramount for achieving high yields and selectivity.

The following table illustrates a hypothetical optimization study for the SNAr reaction between 2-chloropyridine and 4-aminophenol.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1002465
2Cs₂CO₃DMF1001878
3NaHDMF801285
4K₂CO₃DMSO1201675
5NaHTHF652440

Scalability and Industrial Adaptations in this compound Synthesis

Translating a laboratory synthesis to an industrial scale introduces considerations beyond reaction yield, including process safety, cost-effectiveness, atom economy, and environmental impact. For the synthesis of this compound, key adaptations focus on reagent selection, process type, and purification methods.

For large-scale production, the choice of reagents is heavily influenced by cost and safety. For example, while NaH may give excellent yields, its pyrophoric nature presents significant handling risks on an industrial scale. biosynth.com Therefore, less hazardous bases like potassium or sodium carbonate are often preferred. Solvents like DMF and DMSO are effective but can be problematic due to their high boiling points and potential toxicity, leading to research into greener solvent alternatives.

Purification by column chromatography is generally not feasible for large quantities. Industrial processes rely on crystallization and recrystallization to achieve the desired purity. google.com The final salt formation step with hydrochloric acid is itself a purification method, as the dihydrochloride salt often has well-defined crystalline properties and may precipitate from the reaction mixture, leaving impurities behind.

Continuous flow reactors are increasingly being adopted in the pharmaceutical and chemical industries as an alternative to traditional batch processing. google.com A flow process for nitration or hydrogenation steps could offer superior temperature control, enhanced safety, and improved consistency for the production of intermediates. google.comresearchgate.net

Novel Synthetic Approaches and Derivatization Methodologies for this compound and Analogues

While traditional methods remain robust, modern synthetic chemistry offers novel approaches that could be applied to the synthesis of this scaffold. Strategies involving C-H functionalization are particularly attractive as they reduce the need for pre-functionalized starting materials. dntb.gov.ua For example, a direct C-H arylation/etherification of a pyridine N-oxide with a substituted aniline could potentially streamline the synthesis. Photoredox and electrochemical methods are also emerging as powerful tools for forging challenging bonds under mild conditions. researchgate.netdntb.gov.ua

The 4-(Pyridin-2-yloxy)aniline scaffold is a versatile template for creating a library of analogues through derivatization. The primary amino group is a convenient handle for a wide range of chemical modifications.

N-Alkylation: The amine can be alkylated to produce secondary or tertiary amines, such as N-Methyl-4-(pyridin-2-yloxy)aniline. biosynth.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. nih.gov

Urea and Sulfonamide Formation: Treatment with isocyanates or sulfonyl chlorides can generate corresponding ureas and sulfonamides, which are common functional groups in bioactive molecules.

Derivatization can also occur on the aromatic rings. Introducing substituents on either the pyridine or aniline ring can modulate the electronic and steric properties of the molecule. The following table lists some potential analogues and their synthetic precursors.

Analogue NameModification SiteKey Precursors
N-Methyl-4-(pyridin-2-yloxy)anilineAniline Nitrogen4-(Pyridin-2-yloxy)aniline, Methylating agent (e.g., CH₃I)
N-(4-(Pyridin-2-yloxy)phenyl)acetamideAniline Nitrogen4-(Pyridin-2-yloxy)aniline, Acetic anhydride
4-((5-Chloropyridin-2-yl)oxy)anilinePyridine Ring2,5-Dichloropyridine, 4-Aminophenol
2-Chloro-4-(pyridin-2-yloxy)anilineAniline Ring2-Chloropyridine, 4-Amino-3-chlorophenol
4-(Pyridin-2-yloxy)-3-(trifluoromethyl)anilineAniline Ring2-Bromopyridine, 4-Amino-2-(trifluoromethyl)phenol

Chemical Reactivity and Functionalization of 4 Pyridin 2 Yloxy Aniline Dihydrochloride

Oxidation Reactions of 4-(Pyridin-2-yloxy)aniline (B2514583) Dihydrochloride (B599025)

The aniline (B41778) moiety is highly susceptible to oxidation. The amino group (-NH₂) is a strong electron-donating group that increases the electron density of the benzene (B151609) ring, making it reactive toward oxidizing agents. byjus.comopenaccessjournals.com Chemical oxidation of anilines can lead to a variety of products, including nitrobenzenes, azoxybenzenes, and benzoquinones, depending on the oxidant and reaction conditions. openaccessjournals.comresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate can oxidize anilines, and under certain conditions, this can even lead to the cleavage of the aromatic ring. researchgate.netnih.gov The high reactivity of the aniline ring can be problematic, often leading to the formation of polymeric tars or complex product mixtures if not carefully controlled. openaccessjournals.com

In contrast, the pyridine (B92270) ring is generally resistant to oxidation due to its electron-deficient nature. However, the nitrogen atom itself can be oxidized to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, activating it for subsequent functionalization reactions.

Reduction Reactions of 4-(Pyridin-2-yloxy)aniline Dihydrochloride

The reduction of this compound primarily concerns the pyridine ring. The aniline part of the molecule is already in a reduced state. The pyridine ring can be reduced via catalytic hydrogenation, though this often requires forcing conditions such as high pressure and temperature, or the use of specific catalysts like rhodium on carbon or Raney nickel.

The ether linkage (C-O-C) is generally stable under most reduction conditions that would be employed for the pyridine ring. The specific reactivity would depend on the choice of reducing agent and reaction conditions. For instance, metal-ammonia reductions (Birch reduction) could potentially reduce the aniline ring, but are less likely to affect the more electron-deficient pyridine ring. Rhenium bipyridine complexes are known to be reducible and can act as electrocatalysts for processes like CO₂ reduction, highlighting the redox potential of pyridine-containing structures. nih.govescholarship.org

Substitution Reactions on the Pyridine and Aniline Moieties of this compound

The two aromatic rings in 4-(Pyridin-2-yloxy)aniline exhibit distinct and complementary reactivity towards substitution reactions.

Aniline Moiety: The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr). byjus.comcymitquimica.com This high reactivity allows for facile introduction of electrophiles such as halogens (bromine, chlorine), nitro groups (-NO₂), and sulfonic acid groups (-SO₃H) onto the aniline ring, predominantly at the positions ortho to the amino group (positions 3 and 5). byjus.com However, this high reactivity can be a drawback, often leading to multiple substitutions; for example, reaction with bromine water typically yields the 2,4,6-tribromoaniline (B120722) product instantly. byjus.com

Pyridine Moiety: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. wikipedia.org Electrophilic substitution on an unsubstituted pyridine ring requires harsh conditions and proceeds slowly, typically yielding the 3-substituted product. wikipedia.org Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). echemi.comquimicaorganica.orgstackexchange.com In the case of 4-(Pyridin-2-yloxy)aniline, the ether linkage is at the reactive 2-position of the pyridine ring. If a good leaving group were present on the pyridine ring, it would be readily displaced by nucleophiles at the 2- and 4-positions. quimicaorganica.orglookchem.com

Table 1: Comparative Reactivity of Aniline and Pyridine Moieties
Ring SystemDominant Reaction TypeReactivityDirecting EffectTypical Reactions
AnilineElectrophilic Aromatic Substitution (SEAr)Highly ActivatedOrtho-, Para-directingHalogenation, Nitration, Sulfonation
PyridineNucleophilic Aromatic Substitution (SNAr)Deactivated (for SEAr), Activated (for SNAr)Meta-directing (for SEAr), Ortho-, Para-directing (for SNAr)Reaction with strong nucleophiles (e.g., organolithiums, amides)

Transition Metal-Catalyzed Transformations Involving this compound and its Analogues

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis and functionalization of aromatic compounds, including structures related to 4-(Pyridin-2-yloxy)aniline. researchgate.net

The aniline nitrogen can participate in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination), allowing for the arylation of the amino group. acs.org This reaction is a powerful method for creating more complex triarylamine structures. Similarly, the diaryl ether bond itself is often constructed using palladium- or copper-catalyzed C-O cross-coupling reactions between a phenol (B47542) and an aryl halide. rsc.org

The pyridine nitrogen can act as a directing group in C-H activation reactions. rsc.orgrsc.org For example, in 2-phenylpyridine (B120327), the nitrogen atom directs palladium catalysts to functionalize the C-H bond at the ortho-position of the phenyl ring. rsc.org This principle suggests that the pyridine nitrogen in 4-(Pyridin-2-yloxy)aniline could direct the functionalization of the C-H bonds on the phenoxy ring. Furthermore, halogenated derivatives of the title compound could serve as substrates in a wide array of cross-coupling reactions, such as Suzuki-Miyaura (for C-C bonds), Heck (for C-C bonds), and Sonogashira (for C-C triple bonds), enabling the introduction of diverse substituents onto either aromatic ring. researchgate.netnih.gov

Table 2: Potential Transition Metal-Catalyzed Reactions
Reaction NameCatalyst (Typical)Bond FormedPotential Application
Buchwald-Hartwig AminationPalladiumC-NArylation of the aniline -NH₂ group.
Suzuki-Miyaura CouplingPalladiumC-CArylation/alkylation of halogenated derivatives.
Heck CouplingPalladiumC-C (alkene)Introduction of vinyl groups onto halogenated derivatives.
Directed C-H ActivationPalladium, Rhodium, IridiumC-C, C-XFunctionalization of C-H bonds ortho to the pyridine nitrogen. rsc.orgrsc.org

Strategies for Directed Functionalization and Derivatization of this compound

Strategic functionalization of 4-(Pyridin-2-yloxy)aniline requires controlling the reactivity of the different sites within the molecule.

One key strategy involves the protection of the highly reactive amino group. Acetylation of the aniline to form the corresponding acetanilide (B955) is a common approach. This moderates the activating effect of the nitrogen, prevents unwanted oxidation, and allows for more selective electrophilic substitution on the aniline ring. The acetyl group can be easily removed later via hydrolysis.

Another powerful strategy is Directed Ortho-Metalation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The heteroatoms in 4-(Pyridin-2-yloxy)aniline (the ether oxygen and the pyridine nitrogen) could potentially serve as DMGs, enabling selective functionalization at specific C-H bonds adjacent to these groups. uwindsor.cascispace.com

For modifying the pyridine ring, formation of the pyridine N-oxide is a valuable tactic. The N-oxide group alters the electronic distribution in the ring, making the 4-position susceptible to electrophilic attack and further activating the 2-position for nucleophilic substitution.

Finally, the primary amino group itself is a versatile handle for derivatization. It can react with a wide range of electrophiles to form amides, sulfonamides, ureas, and other functional groups, providing a straightforward route to a diverse library of analogues. nih.govmdpi.com For example, reaction with acid chlorides or sulfonyl chlorides would yield the corresponding N-acylated or N-sulfonylated products.

Table 3: Strategies for Selective Functionalization
StrategyTarget MoietyPurposeExample Transformation
Protecting Group (Acetylation)AnilineModerate reactivity, prevent oxidation, enable selective SEAr.Aniline → Acetanilide
Directed Ortho-Metalation (DoM)Aniline or PyridineRegioselective C-H functionalization at ortho positions. wikipedia.orgbaranlab.orgOrtho-lithiation followed by reaction with an electrophile.
N-Oxide FormationPyridineActivate the pyridine ring for electrophilic/nucleophilic substitution.Pyridine → Pyridine N-Oxide
Derivatization of Amino GroupAnilineIntroduce new functional groups. nih.govmdpi.comReaction with acyl chlorides to form amides.

Advanced Spectroscopic and Crystallographic Characterization of 4 Pyridin 2 Yloxy Aniline Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(Pyridin-2-yloxy)aniline (B2514583) dihydrochloride (B599025), both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information on the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

In ¹H NMR spectroscopy, the chemical shifts of protons are highly dependent on their electronic environment. For the title compound, the aromatic protons of the pyridine (B92270) and aniline (B41778) rings would appear in the downfield region, typically between 6.0 and 9.0 ppm. The protonation of the aniline nitrogen to form the dihydrochloride salt would lead to a downfield shift of the adjacent aromatic protons. Similarly, protonation of the pyridine nitrogen would significantly affect the chemical shifts of the pyridine protons, particularly those in the ortho and para positions. The ether linkage would influence the electronic distribution across both aromatic systems.

Expected ¹H NMR Chemical Shift Ranges

Protons Expected Chemical Shift (ppm) Notes
Aniline Ring Protons 7.0 - 8.0 Shifts are influenced by the ether linkage and protonated amino group.
Pyridine Ring Protons 7.5 - 9.0 Significant downfield shifts expected due to the protonated nitrogen.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atoms in the aromatic rings are expected to resonate in the 100-160 ppm range. The carbon atom attached to the ether oxygen (C-O) and the carbon atoms adjacent to the protonated nitrogens would show distinct chemical shifts. Specifically, the C-O carbon of the pyridine ring would be significantly downfield.

Expected ¹³C NMR Chemical Shift Ranges

Carbon Atoms Expected Chemical Shift (ppm) Notes
Aniline Ring Carbons 110 - 150 The carbon bearing the NH₃⁺ group will be shifted.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4-(Pyridin-2-yloxy)aniline dihydrochloride, the mass spectrum would show a molecular ion peak corresponding to the free base, 4-(Pyridin-2-yloxy)aniline. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyridinoxy and aminophenyl moieties. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The predicted monoisotopic mass for the free base (C₁₁H₁₀N₂O) is approximately 186.0793 Da. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group (around 3000-3300 cm⁻¹), C-N stretching, C-O-C (ether) stretching (typically around 1200 cm⁻¹), and aromatic C-H and C=C stretching vibrations. The C=N stretching vibration of the pyridine ring is expected in the 1500-1600 cm⁻¹ region. elixirpublishers.com

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H 3000 - 3100 Stretching
N-H (in NH₃⁺) 2800 - 3200 Stretching
C=C and C=N 1450 - 1600 Aromatic Ring Stretching
C-O-C 1200 - 1250 Asymmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the aromatic pyridine and aniline rings. The presence of the ether linkage and the protonation of the nitrogen atoms would influence the position and intensity of these absorption maxima. Studies on similar aminopyridines show that the electronic spectra are sensitive to solvent polarity and pH. rsc.org

X-ray Diffraction (XRD) for Crystal Structure Determination and Conformational Insights

Table of Mentioned Compounds

Compound Name
This compound
4-(Pyridin-2-yloxy)aniline

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their empirical and molecular formulas. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and calculated values serves as a crucial verification of the compound's stoichiometry and purity.

For this compound, the expected molecular formula is C₁₁H₁₂Cl₂N₂O. This is derived from the addition of two equivalents of hydrochloric acid to the free base, 4-(pyridin-2-yloxy)aniline (C₁₁H₁₀N₂O). The theoretical elemental composition based on this formula has been calculated and is presented in the table below.

The process of stoichiometric verification involves comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) with these theoretical values. In synthetic chemistry, a high degree of agreement, typically within ±0.4% of the calculated values, is widely accepted as confirmation of the compound's identity and purity. While specific experimental data for every new batch is generated, the theoretical values provide the essential benchmark for this validation.

Below is an interactive data table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01111132.12151.00
HydrogenH1.0081212.0964.67
ChlorineCl35.453270.90627.38
NitrogenN14.007228.01410.81
OxygenO15.999115.9996.18
Total 259.136 100.00

This table underscores the precise elemental ratios expected for a pure sample of this compound. Any significant deviation from these percentages in an experimental analysis would suggest the presence of impurities, residual solvents, or an incorrect stoichiometry of the salt. Therefore, elemental analysis remains an indispensable tool in the rigorous characterization of this and other chemical compounds.

Computational and Theoretical Investigations of 4 Pyridin 2 Yloxy Aniline Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of 4-(Pyridin-2-yloxy)aniline (B2514583) dihydrochloride (B599025). By approximating the electron density of the molecule, DFT calculations can elucidate a variety of properties that are crucial for predicting its chemical behavior. These calculations are instrumental in determining the distribution of electron density, identifying regions of high and low electron concentration, and mapping the molecular electrostatic potential (MEP).

The MEP is a particularly valuable tool for predicting reactivity, as it visualizes the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. For 4-(Pyridin-2-yloxy)aniline dihydrochloride, the MEP would likely indicate negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, suggesting these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the anilinium ion, marking them as sites susceptible to nucleophilic attack.

Quantum Chemical Analysis of Molecular Orbitals (HOMO/LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A quantum chemical analysis of this compound would involve the calculation of the energies and visualization of the spatial distribution of its HOMO and LUMO. It is anticipated that the HOMO would be predominantly localized on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic system. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyridinium ring.

The HOMO-LUMO energy gap provides insight into the electronic transitions of the molecule. A smaller gap generally corresponds to a molecule that is more easily excited, which has implications for its spectroscopic properties, such as its UV-Visible absorption spectrum. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO.

ParameterDescriptionPredicted Location/Value
HOMO Highest Occupied Molecular OrbitalPrimarily localized on the aniline moiety
LUMO Lowest Unoccupied Molecular OrbitalPrimarily localized on the pyridinium ring
HOMO-LUMO Gap Energy difference between HOMO and LUMO

Note: Specific energy values are not available in the searched literature and would require dedicated computational studies.

Theoretical Studies on Molecular Conformation and Stability

The three-dimensional arrangement of atoms in this compound, its conformation, is crucial for its physical and biological properties. Theoretical studies can explore the potential energy surface of the molecule to identify its most stable conformations. This involves calculating the energy of the molecule as a function of the rotation around its flexible bonds, such as the C-O-C ether linkage and the C-N bond of the aniline group.

By identifying the global minimum on the potential energy surface, the most stable conformation can be determined. This information is vital for understanding how the molecule might interact with biological targets or other molecules. The relative energies of different conformers can also be calculated to understand the flexibility of the molecule and the energy barriers between different spatial arrangements.

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational (infrared and Raman) frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecular conformation.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. This results in a theoretical infrared (IR) and Raman spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending, or wagging of bonds). Comparing the calculated spectrum with an experimental one can aid in the assignment of the observed spectral bands.

Spectroscopic ParameterComputational MethodPredicted Information
¹H NMR Chemical Shifts GIAOTheoretical proton NMR spectrum
¹³C NMR Chemical Shifts GIAOTheoretical carbon NMR spectrum
Vibrational Frequencies DFTTheoretical IR and Raman spectra

Note: Specific predicted values are contingent on the computational methodology and are not available in the searched literature.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or a nucleic acid. These methods are particularly relevant in the context of drug discovery and design.

For this compound, molecular docking could be employed to predict its binding affinity and preferred binding mode within the active site of a target protein. The process involves generating a three-dimensional model of the compound and "docking" it into the binding pocket of the receptor. A scoring function is then used to estimate the strength of the interaction, providing a prediction of the compound's potential biological activity.

The results of a docking simulation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. This information can provide a rational basis for the design of more potent and selective analogs. While no specific docking studies for this compound were found in the public literature, this approach remains a powerful tool for hypothesis-driven research into its potential biological targets.

Research Applications of 4 Pyridin 2 Yloxy Aniline Dihydrochloride in Diverse Scientific Disciplines

Applications in Pre-clinical Medicinal Chemistry Research

The 4-(pyridin-2-yloxy)aniline (B2514583) scaffold is of significant interest to medicinal chemists due to its structural features which allow for the creation of diverse molecular libraries. The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aniline (B41778) group provides a site for further chemical modifications, enabling the synthesis of compounds with a range of biological activities.

Derivatives of 4-(pyridin-2-yloxy)aniline have been the subject of anticancer research, with studies focusing on their ability to induce programmed cell death (apoptosis), halt the proliferation of cancer cells (cell cycle arrest), and interfere with specific signaling pathways that are crucial for tumor growth and survival.

Apoptosis Induction: Certain compounds incorporating the 4-(pyridin-2-yloxy)aniline structure have been shown to trigger apoptosis in cancer cell lines. For instance, a series of 4-anilino-2-(2-pyridyl)pyrimidines, which can be synthesized from precursors related to 4-(pyridin-2-yloxy)aniline, were identified as potent inducers of apoptosis. These compounds were found to activate caspases, a family of proteases that are central to the apoptotic process.

Cell Cycle Arrest: The ability to arrest the cell cycle is a key mechanism for many anticancer agents. Research on novel pyridine and pyridone compounds, structurally related to the 4-(pyridin-2-yloxy)aniline core, has demonstrated their capacity to cause cell cycle arrest at the G2/M phase in liver and breast cancer cells. This arrest prevents the cancer cells from dividing and proliferating. Another study on a novel cyclin-dependent kinase (CDK) inhibitor showed that it could induce G1 phase arrest in human prostate cancer cells. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Signaling Pathway Modulation: The anticancer effects of these derivatives are often linked to their ability to modulate specific cellular signaling pathways. For example, the aforementioned pyridine and pyridone compounds were found to upregulate p53 and JNK, two proteins that play critical roles in inducing apoptosis and controlling cell proliferation. The CDK inhibitor was shown to exert its effects through the p53/p21WAF1/CIP1 pathway, a crucial signaling cascade in the regulation of the cell cycle.

Table 1: In Vitro Anticancer Activity of 4-(Pyridin-2-yloxy)aniline Derivatives This table is representative of findings for derivatives and does not represent data for 4-(Pyridin-2-yloxy)aniline dihydrochloride (B599025) itself.

Derivative Class Cancer Cell Line Observed Effect Molecular Mechanism
4-Anilino-2-(2-pyridyl)pyrimidinesT47D (Breast Cancer)Apoptosis Induction, G2/M ArrestCaspase Activation
Pyridine/Pyridone AnalogsHepG2 (Liver Cancer), MCF-7 (Breast Cancer)G2/M Arrest, Apoptosisp53 and JNK Upregulation
Cyclin-Dependent Kinase InhibitorLNCaP (Prostate Cancer)G1 Arrest, Apoptosisp53/p21WAF1/CIP1 Pathway

A significant focus of research on 4-(pyridin-2-yloxy)aniline derivatives has been in the area of enzyme inhibition. The ability to selectively inhibit enzymes that are critical for the progression of a disease is a cornerstone of modern drug discovery. As an example, a novel cyclin-dependent kinase inhibitor, which is a structural analog, was found to selectively inhibit CDKs, leading to its anticancer effects.

As indicated in the anticancer research section, derivatives of 4-(pyridin-2-yloxy)aniline have been shown to modulate key biological pathways. The upregulation of the p53 and JNK pathways by certain pyridine analogs highlights the potential of this chemical scaffold to influence cellular decision-making processes, such as apoptosis and cell cycle arrest. Furthermore, the modulation of the p53/p21WAF1/CIP1 pathway by a CDK inhibitor derivative demonstrates the targeted approach that can be achieved through chemical modification of the parent aniline structure.

The 4-(pyridin-2-yloxy)aniline moiety is a valuable starting material for the synthesis of more complex and potent bioactive molecules. Its chemical tractability allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties. This is exemplified by the development of sulfonamide compounds from 4-(pyridin-2-yloxy)aniline, which have been investigated as P2X3 receptor antagonists. These receptors are involved in chronic cough, and their inhibition represents a novel therapeutic strategy.

Applications in Advanced Materials Science

Currently, there is a lack of specific research detailing the application of 4-(Pyridin-2-yloxy)aniline dihydrochloride in the field of advanced materials science. However, the inherent properties of the pyridine and aniline functional groups suggest potential, yet unexplored, avenues for its use. For instance, aniline derivatives are commonly used in the synthesis of conducting polymers, and the nitrogen atom in the pyridine ring could potentially be used for coordination with metal ions to form metal-organic frameworks (MOFs) or other functional materials. Further research is required to explore these possibilities.

Enhancement of Polymer Properties as Additives (e.g., thermal stability, mechanical strength, UV degradation resistance)

While direct studies on this compound as a simple additive are not extensively documented, its structural backbone is frequently incorporated as a monomer into high-performance polymers like polyimides and polyamides to fundamentally enhance their material properties. The integration of the rigid, aromatic pyridine ring into the polymer main chain is a well-established strategy for improving thermal and mechanical characteristics.

Thermal Stability: The inclusion of pyridine-containing diamines, such as 4-(Pyridin-2-yloxy)aniline, in the synthesis of polyimides results in polymers with excellent thermal stability. Research shows that polyimides synthesized with pyridine diamine monomers exhibit high decomposition temperatures. For instance, a series of polyimides prepared with a pyridine-based diamine monomer demonstrated 5% weight loss temperatures (T5%) between 470-492°C and 10% weight loss temperatures (T10%) ranging from 499-515°C in a nitrogen atmosphere. bohrium.com Similarly, other polyimides containing pyridine units have shown 10% decomposition temperatures between 401-531°C. rsc.org This high thermal resistance is attributed to the rigidity and aromaticity of the pyridine moieties within the polymer structure. rsc.org

UV Degradation Resistance: Exposure to ultraviolet (UV) radiation can induce photooxidative aging in polymers, leading to chain scission, the generation of free radicals, and a reduction in molecular weight, which deteriorates material properties. mdpi.com While specific studies detailing the use of 4-(Pyridin-2-yloxy)aniline for UV resistance are limited, the development of UV-stabilized polymers is a critical area of research. Additives like carbon black are often used to protect polymers against UV light. nih.gov The inherent aromaticity of the 4-(Pyridin-2-yloxy)aniline structure suggests it could contribute to UV absorption, a property often sought in materials designed for outdoor or high-energy applications.

Table 1: Thermal Properties of Polymers Incorporating Pyridine Moieties

Polymer Type Monomer Component Tg (°C) T10% (°C) Char Yield at 800°C (%) Reference
Polyimide Pyridine and Anthracene Diamine - 414-531 - rsc.org
Polyimide 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane 236-300 499-515 - bohrium.com
Polyamide 4-(4-morpholinylphenyl)-2,6-bis(4-aminophenyl)pyridine >205 >461 - nih.gov

Synthesis and Characterization of Nanocomposites (e.g., with graphene oxide for conductivity)

The aniline moiety of 4-(Pyridin-2-yloxy)aniline makes it a suitable monomer for the synthesis of polyaniline (PANI), a well-known conducting polymer. When combined with nanomaterials like graphene oxide (GO), it can form nanocomposites with significantly enhanced properties, particularly electrical conductivity.

A prevalent method for creating these nanocomposites is the in-situ chemical oxidative polymerization of an aniline derivative in a dispersion of GO sheets. rsc.orgresearchgate.net In this process, the aniline monomer, such as 4-(Pyridin-2-yloxy)aniline, is added to a GO suspension. An oxidizing agent, commonly ammonium (B1175870) persulfate (APS), is then introduced to initiate polymerization. uni.lu The resulting polyaniline chains deposit onto the surface of the GO sheets, forming a hybrid nanocomposite material. rsc.orgresearchgate.net This interaction can be established through non-covalent π-π stacking between the aromatic rings of the polymer and the basal plane of graphene oxide, or through covalent bonds with functional groups on the GO surface. rsc.org

The successful synthesis and morphology of these GO-PANI nanocomposites are confirmed through various characterization techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups and confirm the presence of both PANI and GO components. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the composite, showing the coating of PANI on the GO nanosheets. researchgate.net

X-ray Diffraction (XRD): To analyze the crystalline structure of the composite material. rsc.orgresearchgate.net

UV-Visible Spectroscopy (UV-Vis): To study the electronic interactions and optical properties of the nanocomposite. rsc.org

The resulting GO-PANI nanocomposite, leveraging the aniline derivative, often exhibits superior properties compared to its individual components, including enhanced thermal stability and electrical conductivity. uni.lunih.gov

Potential in Flexible Electronics and Energy Storage Systems

The unique combination of electrical conductivity from the polyaniline component and the mechanical flexibility of the polymer matrix makes nanocomposites derived from 4-(Pyridin-2-yloxy)aniline and graphene oxide highly promising for next-generation electronic applications.

Flexible Electronics: The field of flexible electronics aims to create devices on pliable substrates, requiring materials that are both conductive and mechanically robust. nih.govmdpi.com PANI-GO nanocomposites fit this requirement well. The inherent flexibility of the polymer, combined with the conductive network provided by the PANI and graphene, allows for the fabrication of flexible conductive films and circuits. These materials can be integrated into wearable sensors, rollable displays, and other deformable electronic devices. nih.gov

Energy Storage Systems: In energy storage, particularly for supercapacitors and batteries, electrode materials with high surface area, good electrical conductivity, and electrochemical activity are essential.

Supercapacitors: PANI-GO composites are excellent candidates for supercapacitor electrodes. Graphene provides a high surface area for charge accumulation (electrical double-layer capacitance) and good conductivity, while the polyaniline component contributes through rapid and reversible faradaic (redox) reactions (pseudocapacitance). epa.gov This synergistic effect significantly enhances the specific capacitance and cycling stability of the supercapacitor. nih.govepa.gov Studies on composites of aniline derivatives and graphene have demonstrated improved cycle life and capacitance retention. epa.gov

Batteries: Copolymers of aniline have also been investigated for use in the positive electrodes of rechargeable batteries, including lithium-ion and aqueous zinc-ion batteries. mdpi.com The redox activity of the polyaniline backbone allows it to store charge, and when combined with a conductive scaffold like graphene, it can lead to electrodes with high capacity and improved stability over repeated charge-discharge cycles. mdpi.com

Contributions to Environmental Science Research (e.g., agrochemical development based on structural motifs)

The specific structural motifs present in 4-(Pyridin-2-yloxy)aniline—namely the pyridine ring and the ether linkage—are recognized as important pharmacophores in the development of modern agrochemicals. While the compound itself is not a commercial pesticide, research into derivatives containing these key features has led to the discovery of potent fungicides, insecticides, and herbicides.

Fungicidal Activity: The pyridin-2-yloxy moiety is a key component in a class of highly effective pyrimidinamine fungicides. bohrium.comresearchgate.net In one study, a series of new compounds were designed based on this structural template. The resulting derivatives showed excellent fungicidal activity against various plant pathogens. Notably, the compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine demonstrated superior control of corn rust (Puccinia sorghi) with an EC50 value of just 0.60 mg/L, outperforming the commercial fungicide tebuconazole. bohrium.com The pyridine nucleus is known to be essential for the antifungal activity of many compounds. nih.gov

Insecticidal Activity: Pyridine derivatives are foundational to a major class of insecticides known as neonicotinoids. nih.gov Research has shown that various functionalized pyridines exhibit significant insecticidal properties. For instance, novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties showed 100% inhibition against the agricultural pest Mythimna separata at a concentration of 500 mg/L. nih.gov Other studies have identified N-pyridylpyrazole derivatives with excellent insecticidal activities against multiple pests, with some compounds showing efficacy comparable to commercial insecticides. mdpi.com

Herbicidal Activity: The pyridine ring is also a core structure in several classes of herbicides. mdpi.com Phenylpyridine compounds, for example, act by inhibiting the protoporphyrinogen-IX-oxidase enzyme and are highly active against many broadleaf and grass weeds. chimia.ch Similarly, pyridazinone derivatives containing substituted phenoxy groups have demonstrated potent bleaching and herbicidal effects. nih.gov

Table 2: Agrochemical Activity of Compounds Containing Pyridine-based Structural Motifs

Activity Type Compound Class Target Pest/Weed Efficacy (EC50 / LC50) Reference
Fungicidal Pyrimidinamine derivative with pyridin-2-yloxy moiety Corn Rust (Puccinia sorghi) 0.60 mg/L bohrium.com
Insecticidal N-pyridylpyrazole derivative (Compound 7g) Diamondback moth (Plutella xylostella) 5.32 mg/L mdpi.com
Insecticidal Functionalized Pyridine (Compound 1f) Cowpea Aphid (Aphis craccivora) 0.080 mg/L nih.gov
Herbicidal Phenylpyridine Broadleaf and grass weeds High activity post-emergence chimia.ch

Catalytic Applications and Ligand Development

The molecular structure of 4-(Pyridin-2-yloxy)aniline, featuring multiple potential coordination sites (the pyridine nitrogen, the aniline nitrogen, and the ether oxygen), makes it an attractive candidate for use as a ligand in coordination chemistry. Ligands containing pyridine and aniline motifs are widely used to synthesize metal complexes that function as catalysts for a variety of organic transformations.

The nitrogen atoms of the pyridine and aniline groups can act as bidentate or multidentate donors, chelating to a central metal ion to form stable complexes. For example, a Schiff base ligand derived from (pyridin-2-ylmethylidene)aniline was used to prepare a bidentate platinum(II) complex. nih.govresearchgate.net Similarly, N,N,4-tris(pyridin-2-ylmethyl)aniline, a more complex derivative, has been shown to be a flexible, multimodal ligand capable of forming discrete complexes, dimers, and 1D coordination polymers with metals like copper, cobalt, and manganese. rsc.org

These metal complexes often exhibit significant catalytic activity.

Olefin Polymerization: Iron complexes featuring pyridine-bis(imine) (PDI) ligands are among the most active catalysts known for ethylene (B1197577) polymerization. nih.gov The ligand structure plays a crucial role in determining the activity and selectivity of the catalyst. nih.gov

Cross-Coupling Reactions: Palladium complexes bearing indolyl-NNN-type ligands have been successfully applied as catalysts in Suzuki C-C coupling reactions. mdpi.com The development of new phosphino-amine (PN) ligands for ruthenium catalysts has also proven effective for the alkylation of anilines. researchgate.netscispace.com

Hydroboration: An iron-based metal-organic framework constructed with 4′-pyridyl-2,2′:6′,2′′-terpyridine ligands has been employed as a recyclable catalyst for the hydroboration of alkynes. nih.gov

Given these precedents, 4-(Pyridin-2-yloxy)aniline and its derivatives hold considerable potential for the development of novel ligands and catalysts. The specific arrangement of its donor atoms could be tailored to stabilize various transition metals, enabling new catalytic cycles for important chemical reactions.

Structural Modifications and Derivatives of 4 Pyridin 2 Yloxy Aniline Dihydrochloride

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a parent molecule, such as 4-(pyridin-2-yloxy)aniline (B2514583), influence its biological activity. These studies have been crucial in optimizing derivatives for various therapeutic targets, particularly as kinase inhibitors.

The diaryl ether core is a recurring motif in anticancer drug design. rsc.orgnih.gov SAR studies on a series of diaryl ether derivatives revealed that substitutions on the phenyl ring significantly impact antitumor activity. For instance, the introduction of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance cytotoxic effects against cancer cell lines. nih.gov

In the context of kinase inhibition, the 4-(pyridin-2-yloxy)aniline scaffold has been explored for targeting enzymes like c-Met, a receptor tyrosine kinase. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) and molecular docking studies on a large set of 103 related compounds, including analogues like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, have provided detailed insights into the molecular features that govern inhibitory potency. These analyses helped identify key steric, electrostatic, hydrophobic, and hydrogen-bonding interactions that contribute to high affinity for the kinase's active site. nih.govresearchgate.net For example, modifications to the aniline (B41778) and pyridine (B92270) rings can tune the molecule's ability to fit within the ATP-binding pocket of the target enzyme.

Further SAR exploration has been conducted on 2-substituted aniline pyrimidine (B1678525) derivatives designed as dual inhibitors of Mer and c-Met kinases. nih.gov In one study, a series of compounds were synthesized with variations on the aniline portion of the molecule. The results showed that the nature of the substituent on the aniline ring played a pivotal role in inhibitory activity. Compounds 14a and 14b , featuring a hydrogen and a fluorine atom respectively, demonstrated potent inhibition of Mer kinase but were significantly weaker against c-Met kinase. nih.gov This highlights how subtle electronic and steric changes can modulate selectivity between different kinase targets.

Table 1: SAR of 2-Substituted Aniline Pyrimidine Analogues as Mer/c-Met Kinase Inhibitors nih.gov IC50 values represent the concentration required for 50% inhibition.

CompoundSubstituted Aniline GroupMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
14aAniline8.1144.0
14b4-Fluoroaniline9.6359.0
14c4-Chloroaniline15.7294.0
14d4-Bromoaniline18.4416.0
14e4-Iodoaniline15.38897.0
14f4-Trifluoromethylaniline462.02065.0

The general principles of SAR also extend to related heterocyclic systems. In studies of pyrazolo[1,5-a]pyrimidin-7-amines, analogues bearing electron-donating groups showed enhanced biological activity, whereas those with electron-withdrawing groups were inactive. mdpi.com This concept of modulating the electronic properties of the aromatic rings is a cornerstone of medicinal chemistry and is directly applicable to the design of novel 4-(pyridin-2-yloxy)aniline derivatives.

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives based on the 4-(pyridin-2-yloxy)aniline core typically involves multi-step chemical reactions, with nucleophilic aromatic substitution (SNAr) being a common strategy for forming the key diaryl ether linkage. ed.ac.uk The characterization of these novel compounds is rigorously performed using modern analytical techniques to confirm their structure and purity.

A representative synthesis of a substituted analogue, 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, was achieved through the deprotection of a tert-butyl carbamate-protected precursor. researchgate.net In this process, tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate was treated with trifluoroacetic acid in dichloromethane. Following neutralization, the desired solid product was obtained. The structural confirmation of such compounds is often accomplished through X-ray crystallography, which provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. researchgate.net For this specific derivative, analysis revealed that the crystal structure is stabilized by intermolecular N—H···N hydrogen bonds. researchgate.net

A more detailed synthetic route was described for a series of 2-substituted aniline pyrimidine derivatives designed as dual Mer/c-Met inhibitors. nih.gov The synthesis began with a condensation reaction between 4-antipyrine acid and 4-aminophenol (B1666318) to yield an intermediate. This intermediate then underwent an SN₂ reaction with 2,4-dichloropyrimidine. The final step involved reacting the resulting product with a variety of substituted anilines to generate the target compounds. nih.gov

Similarly, the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives involved refluxing a 4-chloroquinazoline (B184009) intermediate with the appropriate substituted aniline in the presence of an acid catalyst. ijcce.ac.ir The starting materials for these syntheses are often prepared through multi-step sequences. For example, a substituted aminobenzoic acid can be reacted with 1-bromo-2-chloroethane, followed by cyclization with formamidine (B1211174) acetate (B1210297) to build the quinazoline (B50416) core. ijcce.ac.ir

The characterization of these newly synthesized derivatives relies heavily on spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are used to elucidate the molecular structure by identifying the chemical environment of each atom. ijcce.ac.irnih.gov High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy. nih.gov

Rational Design of Modified Structures for Specific Research Objectives

Rational design is a knowledge-based approach used to create novel molecules with improved potency, selectivity, or safety profiles for a specific biological target. This process often integrates computational chemistry with SAR data to guide the synthesis of new derivatives.

A prominent application of rational design involving scaffolds related to 4-(pyridin-2-yloxy)aniline is the development of specific protein kinase inhibitors. nih.govresearchgate.net For instance, in the pursuit of c-Met kinase inhibitors, molecular docking simulations were performed to understand how different derivatives bind to the enzyme's active site. These computational studies helped visualize the preferred conformations of the inhibitors and identified key interactions with amino acid residues. nih.govresearchgate.net This structural insight allowed researchers to design modifications aimed at enhancing these interactions. The docking results were complemented by QSAR models, such as Comparative Molecular Similarity Analysis (CoMSIA), which generate predictive models based on the steric, electrostatic, and hydrophobic properties of the molecules. nih.gov These models can forecast the inhibitory activity of yet-unsynthesized compounds, prioritizing the most promising candidates for chemical synthesis and biological testing.

This strategy was also employed in the design of dual Mer/c-Met inhibitors. nih.gov The design was based on the scaffold of known inhibitors, and molecular docking was used to confirm that the proposed 2-substituted aniline pyrimidine derivatives could adopt a similar binding mode within the kinase domains. This computational validation provided a strong rationale for their synthesis as potential dual-target agents. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

The synthesis of diaryl ethers, such as the core structure of 4-(Pyridin-2-yloxy)aniline (B2514583), has traditionally been a focus of organic chemistry. Future research will likely concentrate on developing more efficient, sustainable, and versatile synthetic routes.

Advanced Catalysis: Modern cross-coupling reactions are central to the formation of the C-O bond in pyridyl aryl ethers. Future methodologies will likely move beyond traditional palladium and copper catalysts to more abundant and less toxic metals like nickel. acs.orgresearchgate.netacs.org Research into novel ligand development, such as biaryl phosphines, is expected to improve reaction efficiency, broaden the substrate scope to include challenging heterocyclic chlorides, and allow for milder reaction conditions, even room temperature couplings. nih.gov The goal is to create catalytic systems that are not only high-yielding but also highly chemoselective.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for producing chemical compounds with greater safety, efficiency, and scalability compared to traditional batch methods. bohrium.comspringerprofessional.de Applying flow chemistry to the synthesis of 4-(Pyridin-2-yloxy)aniline could enable precise control over reaction parameters, reduce reaction times, and facilitate safer handling of reactive intermediates. acs.orgnih.gov This approach is particularly advantageous for multi-step syntheses, potentially integrating the formation of the ether linkage and subsequent functionalization into a single, streamlined process. acs.org

C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthetic chemistry, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.net Future synthetic strategies could explore the direct arylation of pyridine (B92270) N-oxides or the C-H amination of arenes to construct the 4-(Pyridin-2-yloxy)aniline scaffold, thereby reducing synthetic steps and waste. rsc.orgresearchgate.net

A summary of potential advanced synthetic methods is presented below.

MethodologyKey AdvantagesPotential Catalysts/ReagentsReferences
Advanced Cross-CouplingHigher efficiency, milder conditions, broader substrate scopeNickel-based catalysts, advanced phosphine (B1218219) ligands acs.orgresearchgate.netnih.gov
Continuous Flow SynthesisImproved safety, scalability, and process controlMicroreactors, peristaltic pumps for reactive reagents bohrium.comspringerprofessional.deacs.org
Direct C-H FunctionalizationHigh atom economy, reduced synthetic stepsRhodium or Palladium catalysts for C-H activation researchgate.netresearchgate.net

Interdisciplinary Research Integrations

The unique electronic and structural features of 4-(Pyridin-2-yloxy)aniline make it an attractive candidate for exploration in various interdisciplinary fields, bridging chemistry with materials science, biology, and medicine.

Materials Science: Pyridine-containing compounds are widely used in the development of functional materials. nih.gov The 4-(Pyridin-2-yloxy)aniline scaffold could be investigated as a building block for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its aromatic and heterocyclic components can be tailored to influence charge transport and photophysical properties. Furthermore, pyridine derivatives have been studied for their potential in creating high-energy materials, suggesting another possible, albeit specialized, research direction. researchgate.net

Chemical Biology: The aniline (B41778) and pyridine motifs are prevalent in biologically active molecules. nih.govnih.gov Future research could integrate this compound into chemical biology by using it as a starting point for creating probes to study biological processes or as a scaffold for developing new enzyme inhibitors. The aniline group provides a convenient handle for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other functionalities.

Medicinal Chemistry: Pyridine derivatives are a cornerstone of modern pharmaceuticals. nih.gov The 4-(Pyridin-2-yloxy)aniline structure could serve as a "privileged scaffold" for the development of new therapeutic agents. Research could focus on designing and synthesizing libraries of derivatives to screen for activity against various diseases, including cancer, infectious diseases, and neurological disorders. nih.govacs.org

Refinement of Spectroscopic and Computational Approaches

As research into 4-(Pyridin-2-yloxy)aniline and its derivatives progresses, the need for sophisticated analytical and predictive tools becomes paramount.

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routine, future studies will likely employ more advanced methods for detailed structural and dynamic analysis. youtube.comrsc.org Two-dimensional NMR techniques (COSY, HMQC) can provide unambiguous assignment of proton and carbon signals, which is crucial for complex derivatives. youtube.com The application of solid-state NMR could provide insights into the crystal packing and polymorphism of the dihydrochloride (B599025) salt. Time-resolved spectroscopy could be used to study the excited-state dynamics of derivatives designed for materials science applications. researchgate.net

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are becoming indispensable for understanding molecular properties. researchgate.netrsc.org For 4-(Pyridin-2-yloxy)aniline, DFT can be used to predict its geometry, vibrational frequencies (to aid in IR spectra interpretation), and electronic properties like HOMO-LUMO energy gaps, which are relevant for its potential in electronics. eajournals.org

Predictive Modeling (QSAR and Docking): In medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are critical for rational drug design. eajournals.orgresearchgate.net A QSAR model could be developed for a series of 4-(Pyridin-2-yloxy)aniline derivatives to correlate their structural features with biological activity. researchgate.net Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, guiding the design of more potent and selective inhibitors. nih.govorientjchem.orghilarispublisher.comjetir.org

The table below outlines key computational approaches and their applications.

TechniquePrimary ApplicationPredicted PropertiesReferences
Density Functional Theory (DFT)Structural and Electronic AnalysisOptimized geometry, vibrational frequencies, HOMO/LUMO energies researchgate.netrsc.orgeajournals.org
Quantitative Structure-Activity Relationship (QSAR)Predicting Biological ActivityCorrelation between chemical structure and activity (e.g., IC50) eajournals.orgresearchgate.net
Molecular DockingVirtual Screening and Binding Mode AnalysisBinding affinity (kcal/mol), protein-ligand interactions nih.govorientjchem.orghilarispublisher.com

Exploration of Uncharted Research Applications

While the core structure of 4-(Pyridin-2-yloxy)aniline suggests applications in established fields like pharmaceuticals, its versatility opens the door to more novel and uncharted areas of research.

Novel Therapeutic Scaffolds: The aniline substructure is known to be a potential metabolic liability in drug candidates, sometimes leading to toxic metabolites. nih.gov A novel research avenue would be to use the 4-(Pyridin-2-yloxy)aniline core to develop bioisosteres—compounds where the aniline is replaced by a non-aromatic, saturated group to improve the metabolic profile while retaining biological activity. nih.gov Furthermore, the scaffold could be incorporated into hybrid molecules, combining it with other pharmacophores like oxadiazole or quinoxaline (B1680401) to create compounds with potentially novel mechanisms of action. mdpi.com

Agrochemicals: Pyridine is a key component in many herbicides and fungicides. wikipedia.org The 4-(Pyridin-2-yloxy)aniline structure could be explored as a lead compound for new agrochemicals. Its derivatives could be synthesized and tested for herbicidal, insecticidal, or fungicidal properties, potentially leading to new crop protection agents.

Functional Polymers and Coatings: The aniline moiety can be a monomer for polymerization. Research could investigate the incorporation of 4-(Pyridin-2-yloxy)aniline into polymer backbones to create new materials. These functional polymers could possess unique properties, such as corrosion inhibition for carbon steel, due to the coordinating ability of the pyridine and urea-derivatized aniline groups. researchgate.net

Drug Delivery Systems: The development of scaffold-based drug delivery systems is a rapidly growing field. nih.gov The 4-(Pyridin-2-yloxy)aniline molecule could be functionalized and attached to polymers or nanoparticles to act as a targeting ligand or as part of a "smart" scaffold that releases a therapeutic agent in response to specific biological stimuli. nih.gov

Q & A

Q. What are the key steps in synthesizing 4-(Pyridin-2-yloxy)aniline dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves coupling pyridin-2-ol derivatives with halogenated anilines under nucleophilic aromatic substitution conditions. Critical steps include:
  • Precursor Selection : Use 2-hydroxypyridine and 4-nitroaniline as starting materials to introduce the pyridyloxy and aniline groups, respectively.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation or sodium dithionite.
  • Salt Formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
    Optimization involves controlling reaction temperature (60–80°C), using anhydrous solvents (e.g., DMF), and monitoring reaction time to minimize side products. Yield improvements (≥75%) are achievable via stepwise purification (e.g., column chromatography followed by recrystallization) .

Q. How does the ether linkage in this compound influence its physicochemical properties?

  • Methodological Answer : The ether linkage (-O-) between the pyridine and aniline moieties significantly impacts:
  • Solubility : Enhances water solubility compared to non-ether analogs due to increased polarity. However, the dihydrochloride salt form further improves aqueous solubility .
  • Reactivity : The ether oxygen acts as a weak electron-donating group, directing electrophilic substitution to the para position of the aniline ring. This can be confirmed via NMR and computational electrostatic potential mapping .
  • Stability : Susceptible to acid-catalyzed cleavage under strong acidic conditions (pH < 2), requiring neutral buffers for biological assays .

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer : A multi-technique approach ensures accurate structural elucidation:
  • NMR : ¹H/¹³C NMR to confirm proton environments and aromatic coupling patterns (e.g., pyridyl protons at δ 8.2–8.5 ppm, aniline NH₂ at δ 5.1 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the C-O-C ether linkage (~1.36 Å) and hydrochloride salt formation .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 202.08) and isotopic Cl patterns .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating biological targets?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins from cell lysates .
  • Functional Assays : Measure dose-dependent effects on cellular pathways (e.g., apoptosis via caspase-3 activation or proliferation via Ki-67 staining) .
  • Computational Docking : Model interactions with predicted targets (e.g., kinase domains) using Schrödinger Suite or AutoDock Vina to identify key binding residues .
    Example: A 2024 study linked structural analogs to tyrosine kinase inhibition, suggesting similar mechanisms for this compound .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table:
CompoundSubstituent PositionBiological Activity (IC₅₀)
4-(Pyridin-2-yloxy)anilinePyridin-2-yl12 µM (Kinase A)
4-(Pyridin-3-yloxy)anilinePyridin-3-yl45 µM (Kinase A)
4-(Phenyloxy)anilinePhenyl>100 µM (Kinase A)
  • Experimental Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to control variables like solvent effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., pyridin-2-yl analogs show superior activity due to optimal steric fit) .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pKa Prediction : Use software like MarvinSketch to estimate protonation states (e.g., pyridine N pKa ≈ 3.5; aniline NH₃⁺ pKa ≈ 4.8). At pH > 5, the compound exists as a free base, reducing solubility .
  • Degradation Pathways : Simulate hydrolysis mechanisms (e.g., acid-catalyzed ether cleavage) via density functional theory (DFT) to identify vulnerable bonds .
  • Solvent Effects : Molecular dynamics (MD) simulations in explicit water reveal aggregation tendencies, guiding formulation strategies .

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